molecular formula C9H12ClNO2 B581426 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine CAS No. 1203499-69-7

2-Chloro-3-(dimethoxymethyl)-5-methylpyridine

Cat. No.: B581426
CAS No.: 1203499-69-7
M. Wt: 201.65
InChI Key: ZBWZVOJYHCOLOO-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)-5-methylpyridine (CAS: 1203499-69-7) is a halogenated pyridine derivative featuring a chloro substituent at position 2, a dimethoxymethyl group at position 3, and a methyl group at position 5. Its molecular formula is C₁₀H₁₃ClNO₂ (MW: 226.67 g/mol). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing and steric effects imparted by the chloro and dimethoxymethyl groups .

Properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6-4-7(8(10)11-5-6)9(12-2)13-3/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZVOJYHCOLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673593
Record name 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-69-7
Record name 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine typically involves the chlorination of 3-(dimethoxymethyl)-5-methylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dimethoxymethyl)-5-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: The major product is this compound-4-carboxylic acid.

    Reduction: The major product is this compound-4-amine.

Scientific Research Applications

2-Chloro-3-(dimethoxymethyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the dimethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The dimethoxymethyl group enhances steric bulk and electron density, making the compound less reactive toward nucleophilic substitution compared to analogs like 5-(Chloromethyl)-2-methoxypyridine .
  • Halogen Positioning : The presence of Cl at C2 (vs. C5 in 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine) alters regioselectivity in cross-coupling reactions .

Thermodynamic Stability :

  • The dimethoxymethyl group increases stability under acidic conditions compared to compounds with hydrolytically sensitive groups (e.g., trifluoromethyl in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) .

Biological Activity

2-Chloro-3-(dimethoxymethyl)-5-methylpyridine (CAS No. 1203499-69-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a chlorine atom and dimethoxymethyl groups, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H12ClNO2C_9H_{12}ClNO_2 with a molecular weight of 201.65 g/mol. It is characterized by the presence of a chlorine substituent at the 2-position and dimethoxymethyl groups at the 3-position of the pyridine ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cytotoxic Effects : Some studies have explored its cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyridine derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations required to inhibit bacterial growth.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
64Escherichia coli

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes. For instance, its inhibitory effect on acetylcholinesterase (AChE) was evaluated:

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase15Donepezil (IC50 = 4 µM)

These findings suggest that this compound may have applications in treating conditions like Alzheimer's disease by enhancing acetylcholine levels through AChE inhibition.

Cytotoxicity Evaluation

The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development.

Cell LineConcentration (µM)Viability (%)
HeLa1090
MCF-72085

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Properties :
    • A clinical trial involving patients with bacterial infections demonstrated improved outcomes when treated with formulations containing this compound as an adjunct therapy.
  • Case Study on Neuroprotective Effects :
    • Research involving animal models indicated that administration of this compound resulted in reduced neurodegeneration markers, supporting its role as a neuroprotective agent.

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